molecular formula C9H14Cl2N2O2 B14035911 (S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride

(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride

Cat. No.: B14035911
M. Wt: 253.12 g/mol
InChI Key: PCFKIXRSRQHRSQ-JZGIKJSDSA-N
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Description

(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the condensation of 2-aminophenylacetic acid with a suitable chiral amine under acidic conditions, followed by purification and crystallization to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(2-aminophenyl)propanoic acid dihydrochloride is unique due to its dual amino groups and chiral center, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it a valuable tool in various research applications and a potential candidate for the development of new therapeutic agents .

Properties

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

(2S)-2-amino-3-(2-aminophenyl)propanoic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O2.2ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1

InChI Key

PCFKIXRSRQHRSQ-JZGIKJSDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)N.Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)N.Cl.Cl

Origin of Product

United States

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